Cas no 95605-38-2 (1-(4-hydroxyphenyl)prop-2-en-1-one)

1-(4-hydroxyphenyl)prop-2-en-1-one structure
95605-38-2 structure
Produktname:1-(4-hydroxyphenyl)prop-2-en-1-one
CAS-Nr.:95605-38-2
MF:C9H8O2
MW:148.158622741699
MDL:MFCD22123205
CID:1987697
PubChem ID:16036927

1-(4-hydroxyphenyl)prop-2-en-1-one Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2-Propen-1-one, 1-(4-hydroxyphenyl)-
    • 1-(4-Hydroxyphenyl)-2-propen-1-one (ACI)
    • 1-(4-Hydroxyphenyl)prop-2-en-1-one
    • 4-hydroxyphenyl Vinyl Ketone
    • Z1416178613
    • Q27073749
    • 1-(4-Hydroxyphenyl)-2-propen-1-one
    • BDBM50177407
    • 5Q53494FUT
    • GTPL8841
    • PD051966
    • 4-acryloylphenol
    • SCHEMBL2394894
    • 95605-38-2
    • AKOS005200150
    • EN300-246996
    • CHEMBL378577
    • 1-(4-hydroxyphenyl)prop-2-en-1-one
    • MDL: MFCD22123205
    • Inchi: 1S/C9H8O2/c1-2-9(11)7-3-5-8(10)6-4-7/h2-6,10H,1H2
    • InChI-Schlüssel: NKPPNPJUBLEKAD-UHFFFAOYSA-N
    • Lächelt: O=C(C1C=CC(O)=CC=1)C=C

Berechnete Eigenschaften

  • Genaue Masse: 148.052429494g/mol
  • Monoisotopenmasse: 148.052429494g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 11
  • Anzahl drehbarer Bindungen: 2
  • Komplexität: 155
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topologische Polaroberfläche: 37.3Ų

1-(4-hydroxyphenyl)prop-2-en-1-one Sicherheitsinformationen

1-(4-hydroxyphenyl)prop-2-en-1-one Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Enamine
EN300-246996-0.1g
1-(4-hydroxyphenyl)prop-2-en-1-one
95605-38-2 95%
0.1g
$474.0 2024-06-19
Enamine
EN300-246996-1.0g
1-(4-hydroxyphenyl)prop-2-en-1-one
95605-38-2 95%
1.0g
$1364.0 2024-06-19
Enamine
EN300-246996-10.0g
1-(4-hydroxyphenyl)prop-2-en-1-one
95605-38-2 95%
10.0g
$5863.0 2024-06-19
1PlusChem
1P01C1V5-250mg
1-(4-hydroxyphenyl)prop-2-en-1-one
95605-38-2 90%
250mg
$897.00 2023-12-16
1PlusChem
1P01C1V5-10g
1-(4-hydroxyphenyl)prop-2-en-1-one
95605-38-2 90%
10g
$7309.00 2023-12-16
Enamine
EN300-246996-0.05g
1-(4-hydroxyphenyl)prop-2-en-1-one
95605-38-2 95%
0.05g
$318.0 2024-06-19
Enamine
EN300-246996-5.0g
1-(4-hydroxyphenyl)prop-2-en-1-one
95605-38-2 95%
5.0g
$3953.0 2024-06-19
1PlusChem
1P01C1V5-500mg
1-(4-hydroxyphenyl)prop-2-en-1-one
95605-38-2 90%
500mg
$1377.00 2023-12-16
1PlusChem
1P01C1V5-2.5g
1-(4-hydroxyphenyl)prop-2-en-1-one
95605-38-2 90%
2.5g
$3364.00 2023-12-16
1PlusChem
1P01C1V5-5g
1-(4-hydroxyphenyl)prop-2-en-1-one
95605-38-2 90%
5g
$4948.00 2023-12-16

1-(4-hydroxyphenyl)prop-2-en-1-one Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
Referenz
Phosphonated rifamycins and uses thereof for the prevention and treatment of bone and joint infections
, United States, , ,

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: N-Methylanilinium trifluoroacetate Solvents: Tetrahydrofuran ;  3 h, reflux
Referenz
Linking Bisphosphonates to the Free Amino Groups in Fluoroquinolones: Preparation of Osteotropic Prodrugs for the Prevention of Osteomyelitis
Houghton, Tom J.; Tanaka, Kelly S. E.; Kang, Ting; Dietrich, Evelyne; Lafontaine, Yanick; et al, Journal of Medicinal Chemistry, 2008, 51(21), 6955-6969

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: N-Methylanilinium trifluoroacetate Solvents: Tetrahydrofuran ;  3 h, reflux
Referenz
Phosphonated fluoroquinolones, antibacterial analogs thereof, and methods for the prevention and treatment of bone and joint infections
, World Intellectual Property Organization, , ,

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: N-Methylanilinium trifluoroacetate Solvents: Tetrahydrofuran ;  rt; 16 h, reflux
Referenz
Nipecotic acid derivatives and their use for soluble epoxide hydrolase inhibitors and pharmaceuticals
, Japan, , ,

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Carbon disulfide ,  Aluminum chloride ;  rt; 2 h, reflux; 3 h, 80 - 100 °C; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  cooled
Referenz
Synthesis and Micellar Behaviors of an Anionic Polymerizable Surfactant
Ma, Lihua; Guo, Yongjun; Feng, Rusheng; Xiang, Panpan; Li, Chunhui, Journal of the Chinese Chemical Society (Weinheim, 2014, 61(5), 583-588

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Carbon disulfide ,  Aluminum chloride ;  2 h, reflux; 3 h, 80 - 100 °C; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water
Referenz
Heat-resistant and salt-resistant betaine-type acrylic polymer fluid loss reducer and preparation method
, China, , ,

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: N-Methylanilinium trifluoroacetate Solvents: Tetrahydrofuran ;  3.5 h, reflux; reflux → rt
1.2 Reagents: Diethyl ether ;  15 min, rt
Referenz
Preparation of phosphonated rifamycins for the prevention and treatment of bone and joint infections
, World Intellectual Property Organization, , ,

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Catalysts: 2-Propanamine, N-(1-methylethyl)-, 2,2,2-trifluoroacetate (1:1) Solvents: Dimethylformamide ;  24 h, 90 °C
Referenz
New pyridin-3-ylmethyl carbamodithioic esters activate pyruvate kinase M2 and potential anticancer lead compounds
Zhang, Yu; Liu, Bin; Wu, Xingyu; Li, Ridong; Ning, Xianling; et al, Bioorganic & Medicinal Chemistry, 2015, 23(15), 4815-4823

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Catalysts: 2-Propanamine, N-(1-methylethyl)-, 2,2,2-trifluoroacetate (1:1) Solvents: Dimethylformamide ;  12 h, 80 °C; 80 °C → rt
1.2 Reagents: Water
Referenz
Preparation of novel dithiocarbamate compound used as antitumor drug targeting pyruvate kinase M2 (PKM2)
, China, , ,

Herstellungsverfahren 10

Reaktionsbedingungen
Referenz
Decomposition of 1-aryl-3-dimethylamino-1-propanone methobromides under weakly acidic conditions
Dimmock, J. R.; Shyam, K.; Smith, P. J., Pharmazie, 1984, 39(7), 467-70

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Aluminum chloride
Referenz
Inactivation of GABA transaminase by 3-chloro-1-(4-hydroxyphenyl)propan-1-one
Tao, Yun-Hai; Xu, Hui-Bi; Yang, Xiang-Liang, Bioorganic & Medicinal Chemistry Letters, 2009, 19(3), 731-734

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic acid ,  2-Propanamine, N-(1-methylethyl)-, 2,2,2-trifluoroacetate (1:1) Solvents: Tetrahydrofuran ;  2 h, reflux; reflux → rt; 12 h, reflux
Referenz
Direct Synthesis of Adipic Esters and Adiponitrile via Photoassisted Cobalt-Catalyzed Alkene Hydrodimerization
Ren, Cheng; Ji, Guanghao; Li, Xiankai; Zhang, Jing, Chemistry - A European Journal, 2022, 28(53),

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Phosphoric acid Solvents: Ethanol ;  pH 1, rt → 60 °C; 8 - 9 h, 50 - 60 °C; 60 °C → 25 °C
1.2 Reagents: Aluminum chloride ;  3 - 4 h, 25 - 30 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  1 - 1.5 h, 25 - 30 °C
Referenz
Preparation of two-component polysiloxane-modified epoxy adhesive for decorative board
, China, , ,

1-(4-hydroxyphenyl)prop-2-en-1-one Raw materials

1-(4-hydroxyphenyl)prop-2-en-1-one Preparation Products

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